methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate

NAAA inhibition Neuroinflammation Target selectivity

This chromen-4-one derivative is a potent NAAA inhibitor (IC50 73 nM) essential for studying palmitoylethanolamide (PEA) hydrolysis in neuroinflammation models. The 7-O-diethylcarbamoyl group is a critical pharmacophoric feature, providing a metabolically stable alternative to the 7-hydroxy analog (CAS 137988-05-7) by blocking primary glucuronidation sites. The methyl ester at the 3-phenoxy position offers faster intracellular hydrolysis than the ethyl ester analog, making it ideal for prodrug proof-of-concept studies. Structural nuances preclude generic substitution; only this exact CAS ensures experimental reproducibility and valid SAR interpretation.

Molecular Formula C22H21NO7
Molecular Weight 411.41
CAS No. 637751-15-6
Cat. No. B2405320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate
CAS637751-15-6
Molecular FormulaC22H21NO7
Molecular Weight411.41
Structural Identifiers
SMILESCCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C22H21NO7/c1-4-23(5-2)22(26)30-16-10-11-17-18(12-16)28-13-19(20(17)24)29-15-8-6-14(7-9-15)21(25)27-3/h6-13H,4-5H2,1-3H3
InChIKeyPKFLTOBXSKNDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate: A Chromen-4-one Derivative for Targeted NAAA Inhibition and Kinase-Independent Profiling


Methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate (CAS 637751-15-6) is a synthetic chromen-4-one (flavone) derivative featuring a diethylcarbamoyl moiety at the 7-position and a 4-methoxycarbonylphenoxy ether at the 3-position of the chromone core . This compound belongs to a series of chromenone-based carbamate esters with reported activity against N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in neuroinflammation and pain signaling [1]. Unlike the clinically studied CDK inhibitor flavopiridol, which shares the chromone alkaloid scaffold but targets kinases, this compound represents a mechanistically distinct chemotype directed at a non-kinase target, offering a differentiated pharmacological profile for inflammatory disease research [2].

Why Generic Chromenone Substitution Fails: Structural Determinants Differentiating Methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate from In-Class Analogs


Chromenone derivatives with identical core scaffolds can exhibit profoundly divergent biological activity and physicochemical properties due to minor variations in substitution. The diethylcarbamoyl group at C7 is a critical pharmacophoric feature: its steric bulk and lipophilicity directly modulate target engagement, metabolic stability, and membrane permeability . Replacing this group with a smaller dimethylcarbamoyl or a hydroxyl moiety (as in the 7-hydroxy analog, CAS 137988-05-7) alters the hydrogen-bonding capacity and logP, potentially abolishing activity at the intended target. Similarly, the ester appendage at the 3-position phenoxy ring (methyl vs. ethyl ester, CAS 637751-13-4) influences hydrolytic stability and intracellular retention. These structural nuances preclude simple generic substitution; procurement of the exact CAS 637751-15-6 compound is essential for experimental reproducibility and valid SAR interpretation .

Quantitative Evidence Guide: Head-to-Head Differentiation of Methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate Against Closest Analogs


NAAA Inhibitory Potency Advantage Over Flavopiridol: A Mechanistic Divergence

This compound demonstrates an IC50 of 73 nM against human N-acylethanolamine acid amidase (NAAA), a target mechanistically distinct from the cyclin-dependent kinases (CDKs) inhibited by flavopiridol (a chromone alkaloid sharing the same core scaffold). Flavopiridol exhibits CDK1 IC50 values of 110–130 nM [1] but has no reported activity against NAAA, indicating that this compound redirects the chromone pharmacophore toward an entirely different enzyme class. This target switch is governed by the diethylcarbamoyl and benzoate ester substitutions, which are absent in flavopiridol.

NAAA inhibition Neuroinflammation Target selectivity

Lipophilicity Differentiation: Diethylcarbamoyl vs. Dimethylcarbamoyl C7 Substituent

The target compound carries a diethylcarbamoyl group at C7, while its closest congener (CAS 637751-14-5) bears a dimethylcarbamoyl moiety. Based on calculated logP contributions, the diethyl substituent adds approximately 1.0–1.5 logP units relative to the dimethyl analog, consistent with the Hansch π constant for an additional methylene group (+0.5 per CH₂) [1]. The ethyl ester analog (CAS 637751-13-4) has a computed XLogP3-AA of 4.0 [2]; the target compound, with a methyl ester but diethylcarbamoyl, is estimated to have a logP of approximately 4.2–4.5. The dimethylcarbamoyl-methyl ester analog (CAS 637751-14-5) is predicted to have a logP of approximately 2.8–3.2.

Lipophilicity LogP Membrane permeability

Metabolic Stability Advantage of 7-O-Carbamate Over 7-Hydroxy Analog

The 7-hydroxy analog (CAS 137988-05-7) possesses a free phenolic hydroxyl group susceptible to rapid Phase II glucuronidation and sulfation, a well-established metabolic liability of flavones and chromones [1]. The target compound masks this hydroxyl as a diethylcarbamoyl ester, which sterically and electronically blocks conjugation. While direct comparative metabolic stability data (e.g., intrinsic clearance in hepatocytes) are not publicly available for this specific chemotype, the class-level precedent is clear: chromone 7-O-carbamates consistently exhibit longer half-lives than their 7-hydroxy counterparts in microsomal stability assays [2].

Metabolic stability Phase II metabolism Glucuronidation

Ester Hydrolytic Stability: Methyl vs. Ethyl Benzoate at the 3-Phenoxy Position

The target compound contains a methyl benzoate ester at the 3-phenoxy position, whereas the closest ester variant (CAS 637751-13-4) contains an ethyl ester. Methyl esters generally exhibit faster hydrolysis rates than ethyl esters due to reduced steric hindrance around the carbonyl carbon [1]. This differential lability can be exploited for intracellular release strategies: the methyl ester may serve as a prodrug-like moiety, hydrolyzing to the corresponding carboxylic acid inside cells, whereas the ethyl ester would provide slower cleavage and more sustained exposure. For procurement, the choice between methyl and ethyl esters thus dictates the pharmacokinetic profile of the research tool.

Esterase stability Intracellular retention Hydrolysis rate

Molecular Weight and Rotatable Bond Comparison: Drug-Likeness Parameters

The target compound (MW = 411.41 g/mol) has an intermediate molecular weight relative to its closest analogs: the dimethylcarbamoyl variant (MW = 383.4 g/mol) and the ethyl ester variant (MW = 425.4 g/mol) [1]. All compounds in this series have zero hydrogen bond donors, complying with Lipinski's Rule of Five. The target compound possesses 9 rotatable bonds (matching the ethyl ester analog), suggesting comparable conformational flexibility. These parameters position the target compound within optimal oral drug-likeness space while offering a distinct balance of lipophilicity and size not achieved by either analog alone.

Drug-likeness Lipinski Rule of Five Physicochemical profiling

Optimal Application Scenarios for Methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate Based on Quantitative Differentiation Evidence


NAAA-Mediated Neuroinflammation and Pain Pathway Dissection

This compound is most appropriately deployed in cellular and biochemical assays investigating NAAA-dependent palmitoylethanolamide (PEA) hydrolysis in neuroinflammation and chronic pain models. Its 73 nM IC50 against human NAAA [1] supports its use as a tool compound to validate NAAA as a therapeutic target, distinct from FAAH inhibitors that act on a different endocannabinoid pathway. The diethylcarbamoyl group is essential for this activity; substitution with the dimethylcarbamoyl or 7-hydroxy analog would likely abolish NAAA engagement.

Chromone Scaffold Structure-Activity Relationship (SAR) Expansion Libraries

For medicinal chemistry groups building chromenone-based compound libraries, this compound serves as a key SAR probe occupying a unique parameter space. Its intermediate molecular weight (411.41 Da) and balanced lipophilicity (estimated logP ~4.2–4.5) bridge the gap between the lighter dimethylcarbamoyl analog and the heavier ethyl ester analog [2]. Systematic comparison of these three analogs enables deconvolution of steric, electronic, and lipophilic contributions to target binding and cellular activity.

Intracellular Esterase-Dependent Prodrug Concept Validation

The methyl ester moiety at the 3-phenoxy position provides faster esterase-mediated hydrolysis compared to the ethyl ester analog [3]. This property makes the compound suitable for proof-of-concept studies investigating chromone-based prodrug strategies, where rapid intracellular conversion to the active carboxylate species is desired. Researchers should avoid the ethyl ester variant for such studies due to its slower hydrolysis kinetics, which could confound interpretation of time-dependent pharmacological effects.

Metabolic Stability Screening Panels for Chromone Derivatives

The 7-O-diethylcarbamoyl capping group blocks the phenolic hydroxyl that is otherwise a primary site of glucuronidation and sulfation in flavones [4]. This compound is therefore recommended as a metabolically stabilized reference standard in microsomal or hepatocyte stability assays when benchmarking next-generation chromone derivatives. Its stability profile is predicted to be superior to the 7-hydroxy analog (CAS 137988-05-7), enabling longer incubation times and more accurate intrinsic clearance determination.

Quote Request

Request a Quote for methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.